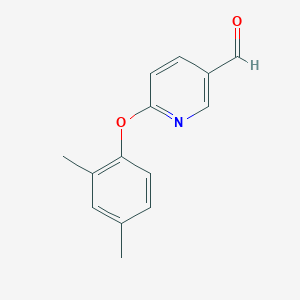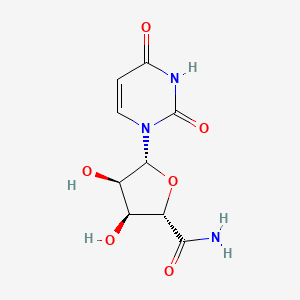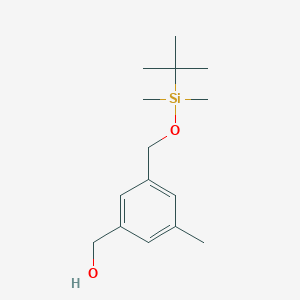
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and nitrogen atoms in its structure makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 5-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions.
Oxidation and reduction: The pyrazole moiety can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dimethylformamide.
Suzuki coupling: Palladium catalyst, boronic acid, and a base such as potassium phosphate.
Heck coupling: Palladium catalyst, alkene, and a base such as triethylamine.
Sonogashira coupling: Palladium catalyst, copper iodide, and an alkyne.
Major Products Formed
Nucleophilic substitution: Various substituted pyridines.
Cross-coupling reactions: Biaryl compounds, styrenes, and alkynes.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrogen atoms in its structure can form various interactions, including hydrogen bonding and halogen bonding, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-pyrazol-3-yl)pyridine
- 2-(5-methyl-1H-pyrazol-1-yl)pyridine
- 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both a bromine atom and a pyrazole moiety in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.
Eigenschaften
Molekularformel |
C9H8BrN3 |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
MUAZISHDGAHSPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)


![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)

![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)






![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)

